

Application Note: Scalable Synthesis of 2-Isopropoxy-5-(methylthio)phenol

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Compound of Interest

Compound Name: 2-Isopropoxy-5-(methylthio)phenol

Cat. No.: B14832040

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Abstract & Strategic Overview

The synthesis of **2-Isopropoxy-5-(methylthio)phenol** presents a classic regioselectivity challenge: introducing a sulfur moiety meta to a phenol and para to an alkoxy group. Direct sulfenylation of 2-isopropoxyphenol typically yields the 4-substituted isomer due to the strong para-directing effect of the hydroxyl group.

To circumvent this, we employ a Directed Functionalization Strategy starting from 5-bromosalicylaldehyde. This route utilizes the aldehyde handle to install the phenolic hydroxyl after locking the substitution pattern, ensuring 100% regiocontrol. The final installation of the methylthio group is achieved via a transition-metal-catalyzed C-S cross-coupling, superior to nucleophilic aromatic substitution (

) which is sluggish on electron-rich rings.

Key Advantages of this Protocol:

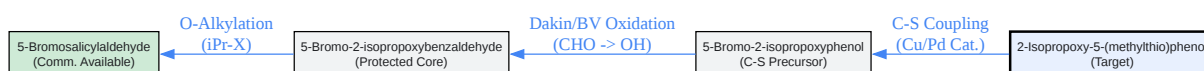
- **Regiocontrol:** Eliminates the formation of the 4-methylthio isomer.
- **Scalability:** Avoids cryogenic lithiation steps; uses robust copper or palladium catalysis.

- Safety: Minimizes handling of volatile thiols by using sodium thiomethoxide salts.

Retrosynthetic Analysis

The target molecule is disconnected into three logical precursors. The critical bond formation is the

coupling at Position 5.



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Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocols

Step 1: O-Alkylation of 5-Bromosalicylaldehyde

Objective: Selectively protect the phenolic oxygen with an isopropyl group. Reaction Type: Williamson Ether Synthesis.[1]

- Reagents: 5-Bromosalicylaldehyde (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (, 2.0 eq).
- Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

- Charge a reaction vessel with 5-bromosalicylaldehyde (20.1 g, 100 mmol) and anhydrous DMF (100 mL).
- Add (27.6 g, 200 mmol) in one portion. The suspension will turn yellow.

- Add 2-bromopropane (14.1 mL, 150 mmol) dropwise over 10 minutes.
- Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Cool to room temperature. Pour into ice-water (500 mL). The product usually precipitates as a solid.
- Filter the solid, wash with water, and dry under vacuum.[1] If an oil forms, extract with Ethyl Acetate (mL), wash with brine, dry over , and concentrate.
- Yield: Expect 90–95% (Pale yellow solid).

Step 2: Baeyer-Villiger Oxidation / Dakin Oxidation

Objective: Convert the aldehyde moiety into a phenolic hydroxyl group. Mechanism: Migration of the aryl group to oxygen, followed by hydrolysis.

- Reagents:m-Chloroperbenzoic acid (m-CPBA, 70%, 1.2 eq) or /Formic Acid.
- Solvent: Dichloromethane (DCM).

Protocol:

- Dissolve 5-bromo-2-isopropoxybenzaldehyde (24.3 g, 100 mmol) in DCM (250 mL).
- Cool to 0°C using an ice bath.
- Add m-CPBA (29.5 g, 120 mmol) portion-wise over 20 minutes to control exotherm.
- Allow to warm to room temperature and stir for 12 hours. The intermediate formate ester is formed.[2]

- Hydrolysis: Add 10% aqueous NaOH (100 mL) directly to the reaction mixture and stir vigorously for 1 hour to hydrolyze the formate ester.
- Separation: Separate the organic layer. Wash the organic layer with saturated (to remove benzoic acid byproduct) and then brine.[1]
- Purification: Concentrate the organic layer.[1][3] The crude phenol can be purified by recrystallization from Hexane/EtOAc or short-path silica chromatography.
- Product: 5-Bromo-2-isopropoxyphenol.
 - Note: This intermediate effectively rennumbers the ring. The aldehyde carbon becomes the -OH. The isopropoxy is at . The bromide is at .

Step 3: C-S Cross-Coupling (The Critical Step)

Objective: Replace the aryl bromide with a methylthio group. Method: Copper-Catalyzed Ullmann-type Coupling (Cost-effective) or Palladium-Catalyzed Coupling (High yield).

Method A: Copper-Catalyzed (Robust & Economical)

- Reagents: Sodium Thiomethoxide (NaSMe, 1.2 eq), CuI (10 mol%), L-Proline (20 mol%), (2.0 eq).
- Solvent: DMSO (Dimethyl sulfoxide).[4]

Protocol:

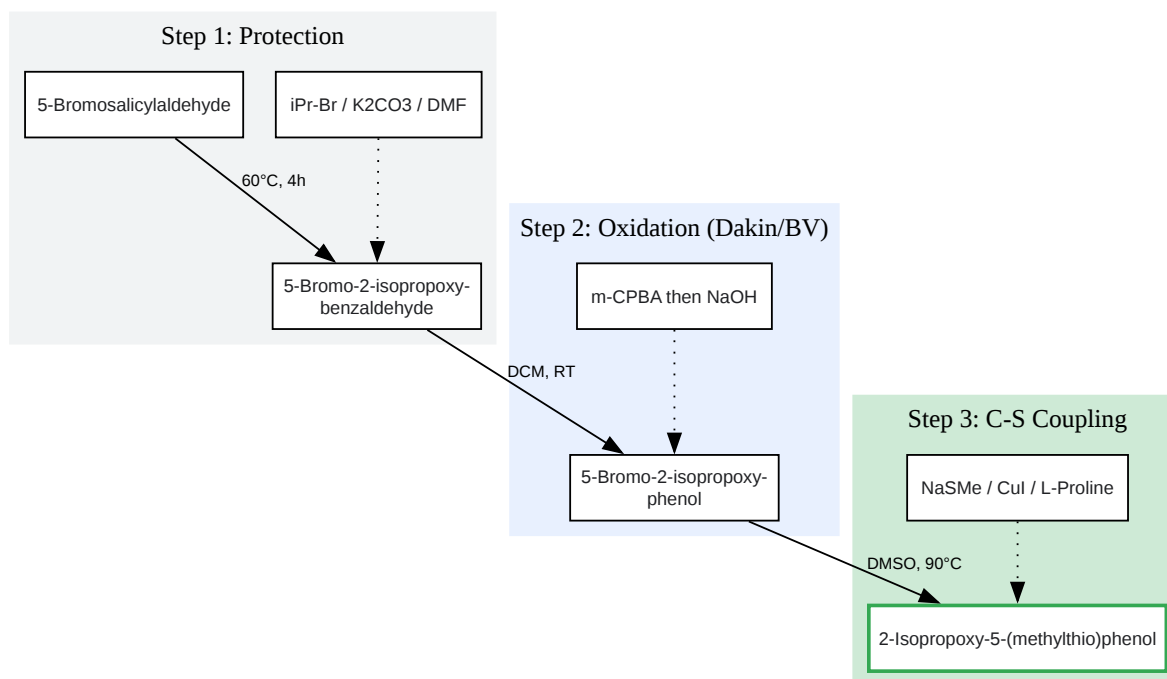
- In a screw-cap pressure vial or round-bottom flask, combine:
 - 5-Bromo-2-isopropoxyphenol (2.31 g, 10 mmol)
 - CuI (190 mg, 1.0 mmol)

- L-Proline (230 mg, 2.0 mmol) - Ligand promotes coupling at lower temps.
- (2.76 g, 20 mmol)
- Evacuate and backfill with Argon (3 cycles).
- Add DMSO (10 mL) and NaSMe (0.84 g, 12 mmol).
- Heat to 90°C for 12–16 hours.
- Workup: Cool to RT. Dilute with water (50 mL) and adjust pH to ~6 with dilute HCl (careful not to liberate too much MeSH gas—work in fume hood).
- Extract with Ethyl Acetate (mL).
- Purification: Flash column chromatography (Silica, 0–20% EtOAc in Hexanes).
- Target Product: **2-Isopropoxy-5-(methylthio)phenol**.

Quantitative Data Summary

Parameter	Step 1 (Alkylation)	Step 2 (Oxidation)	Step 3 (Thiolation)
Starting Material	5-Bromosalicylaldehyde	5-Bromo-2-isopropoxybenzaldehyde	5-Bromo-2-isopropoxyphenol
Reagent	iPrBr /	m-CPBA / NaOH	NaSMe / CuI / L-Proline
Solvent	DMF	DCM	DMSO
Temperature	60°C	0°C RT	90°C
Typical Yield	92%	85%	78–82%
Appearance	Yellow Solid	Off-white Solid	Colorless/Pale Oil or Solid
Key QC Check	NMR (CHO peak present)	NMR (Loss of CHO, appearance of OH)	MS (M+ 198.[5]28)

Workflow Visualization



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Figure 2: Step-by-step reaction workflow for the synthesis of the target scaffold.

Characterization & Quality Control

Expected Analytical Data

- NMR (400 MHz,
):
 - 6.9–6.7 (m, 3H, Aromatic). Note the coupling patterns: The proton at C6 (ortho to OH) will appear as a doublet or broad singlet. The proton at C3 (ortho to OiPr) will be a doublet.
 - 5.8 (s, 1H, -OH, exchangeable).

hood. Bleach (sodium hypochlorite) should be available to neutralize any thiol spills/smells.

- m-CPBA: Potentially explosive if dried completely or shocked. Store in a refrigerator.
- Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach before disposal to prevent odors in the facility drainage.

References

- Methodology: Hocking, M. B. "Phenol Synthesis via Baeyer-Villiger Oxidation." Journal of Chemical Technology & Biotechnology, 1980.
- Copper-Catalyzed C-S Coupling
 - Source: Ma, D., et al. "CuI/L-Proline-catalyzed coupling of aryl halides with thiols." Journal of the American Chemical Society, 2004.
 - Relevance: Establishes the protocol for converting Aryl-Br to Aryl-SMe under mild conditions.
- Target Molecule Data
 - CAS Registry: 1243282-88-3.
 - Source:
- SGLT2 Inhibitor Structural Context: Source: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism, 2012. (Provides context on the alkoxy-phenyl scaffolds in this drug class).

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